molecular formula C16H22N2O3S B2833684 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide CAS No. 857493-98-2

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

Cat. No.: B2833684
CAS No.: 857493-98-2
M. Wt: 322.42
InChI Key: JJRLUKMUVWCXGT-UHFFFAOYSA-N
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Description

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide typically involves the following steps:

    Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: This step involves the reaction of the benzothiazine core with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Propan-2-yloxypropyl Group: This can be done through nucleophilic substitution reactions using appropriate alkyl halides and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzothiazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the acetamide and propan-2-yloxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Compounds with similar core structures but different substituents.

    Acetamide Derivatives: Compounds with the acetamide functional group but different core structures.

    Propan-2-yloxypropyl Derivatives: Compounds with the propan-2-yloxypropyl group but different core structures.

Uniqueness

The uniqueness of 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide lies in its specific combination of functional groups and the resulting biological activity

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-11(2)21-9-5-8-17-15(19)10-14-16(20)18-12-6-3-4-7-13(12)22-14/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRLUKMUVWCXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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